TG 100801 Hydrochloride

説明

特性

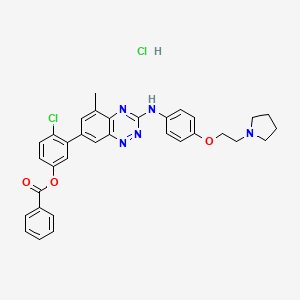

IUPAC Name |

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWKPMDUDFMWBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31Cl2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647594 |

Source

|

| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018069-81-2 |

Source

|

| Record name | TG-100801 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TG-100801 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TG 100801 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100801 hydrochloride is a topically administered prodrug that is rapidly converted to its active metabolite, TG 100572, a potent multi-targeted tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the mechanism of action of TG 100801, focusing on its molecular targets, the downstream signaling pathways it modulates, and its pharmacological effects in preclinical models of ocular neovascular diseases. Detailed experimental protocols and comprehensive quantitative data are presented to support the understanding of its therapeutic potential.

Introduction

Ocular neovascular diseases, such as wet age-related macular degeneration (AMD) and diabetic retinopathy, are leading causes of blindness. These conditions are characterized by the abnormal growth of new blood vessels in the eye, leading to fluid leakage and retinal damage. Key signaling pathways, primarily driven by vascular endothelial growth factor (VEGF) and other growth factors, are implicated in the pathogenesis of these diseases. TG 100801 hydrochloride has been developed as a non-invasive, topically administered treatment to target these pathways.

TG 100801 is a prodrug designed for enhanced ocular penetration. Following topical administration, it is rapidly hydrolyzed by esterases in the eye to form TG 100572.[1][2][3] TG 100572 is a small molecule inhibitor of a specific set of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, primarily targeting VEGFR, PDGFR, and Src kinase families.[3][4] This multi-targeted approach allows for the simultaneous inhibition of angiogenesis, vascular permeability, and inflammation.[5]

Mechanism of Action: Molecular Targets and Signaling Pathways

The therapeutic effect of TG 100801 is mediated by its active metabolite, TG 100572, which inhibits the catalytic activity of several key tyrosine kinases involved in ocular pathophysiology.

Primary Kinase Targets

TG 100572 exhibits potent inhibitory activity against a range of tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of TG 100572

| Kinase Target | IC50 (nM) |

| Receptor Tyrosine Kinases | |

| VEGFR1 (Flt-1) | 2[6] |

| VEGFR2 (KDR/Flk-1) | 7[6] |

| PDGFRβ | 13[6] |

| FGFR1 | 2[6] |

| FGFR2 | 16[6] |

| Src Family Kinases | |

| Src | 1[6] |

| Yes | 0.2[6] |

| Fyn | 0.5[6] |

| Lyn | 0.4[6] |

| Lck | 0.1[6] |

| Hck | 6[6] |

| Fgr | 5[6] |

Data compiled from in vitro kinase assays.

Downstream Signaling Pathway Inhibition

By inhibiting VEGFR2, PDGFRβ, and Src kinases, TG 100572 effectively blocks multiple downstream signaling cascades that promote angiogenesis and vascular leakage. The binding of growth factors like VEGF and PDGF to their respective receptors on endothelial cells triggers receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. TG 100572, by competing with ATP for the kinase binding site, prevents this initial phosphorylation step. Furthermore, the inhibition of Src, a key downstream mediator of both VEGFR and other signaling pathways, provides an additional layer of pathway blockade. This dual inhibition is critical for controlling vascular permeability.

Pharmacokinetics: Prodrug Conversion and Ocular Distribution

The innovative prodrug design of TG 100801 facilitates its delivery to the posterior segment of the eye following topical administration.

Prodrug Conversion

TG 100801 is an ester prodrug of TG 100572. The ester linkage is designed to be stable in the formulation but is rapidly cleaved by endogenous esterase enzymes present in ocular tissues, particularly the cornea and conjunctiva, to release the active drug, TG 100572.[2][3][7] This conversion is essential for the drug's activity, as TG 100801 itself has minimal kinase inhibitory effects.[2]

Ocular Tissue Distribution

Preclinical studies in various animal models, including rabbits, have demonstrated that topical administration of TG 100801 leads to therapeutic concentrations of the active metabolite, TG 100572, in the posterior ocular tissues, including the choroid and retina.[3][7] The likely route of delivery to the back of the eye is via the non-corneal (transscleral) pathway.[7] Importantly, systemic exposure to both TG 100801 and TG 100572 is minimal following topical application, suggesting a favorable safety profile.[7][8]

Table 2: Ocular Pharmacokinetics of TG 100801 and TG 100572 in Rabbits

| Ocular Tissue | Cmax (ng/g) | Tmax (h) | AUC (ng*h/g) |

| TG 100801 | |||

| Cornea | 1200 ± 350 | 0.5 | 2500 ± 700 |

| Aqueous Humor | 50 ± 15 | 1 | 150 ± 50 |

| Choroid-RPE | 350 ± 100 | 2 | 1500 ± 400 |

| Retina | 150 ± 50 | 2 | 700 ± 200 |

| TG 100572 | |||

| Cornea | 2500 ± 600 | 1 | 8000 ± 2000 |

| Aqueous Humor | 100 ± 30 | 2 | 400 ± 120 |

| Choroid-RPE | 800 ± 250 | 4 | 4500 ± 1300 |

| Retina | 400 ± 120 | 4 | 2200 ± 600 |

Data are representative values from preclinical studies in rabbits following a single topical dose of TG 100801. Values are presented as mean ± standard deviation.

Preclinical Efficacy

The efficacy of topically administered TG 100801 has been demonstrated in a well-established animal model of choroidal neovascularization (CNV).

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

In a laser-induced CNV mouse model, topical administration of TG 100801 significantly reduced the area of neovascularization.

Table 3: Efficacy of Topical TG 100801 in a Mouse Model of Laser-Induced CNV

| Treatment Group | Dose | Dosing Regimen | Reduction in CNV Area (%) |

| Vehicle Control | N/A | Three times daily for 14 days | 0 |

| TG 100801 | 5 mg/mL | Three times daily for 14 days | 40[3][4] |

Data from a 14-day study in C57BL/6 mice with laser-induced CNV.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol for VEGFR2)

Objective: To determine the in vitro inhibitory potency of a test compound against a specific tyrosine kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Triton X-100)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (e.g., TG 100572) dissolved in DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add the test compound and VEGFR2 enzyme to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[1]

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Objective: To evaluate the in vivo efficacy of a test compound in a model of ocular neovascularization.

Animals: C57BL/6 mice

Procedure:

-

Anesthetize the mice and dilate their pupils.

-

Use a laser to rupture Bruch's membrane at several locations in the posterior pole of the retina. The formation of a vapor bubble confirms the rupture.

-

Administer the test compound (e.g., topical TG 100801 eye drops) or vehicle according to the desired dosing regimen (e.g., three times daily for 14 days).[4]

-

At the end of the treatment period, euthanize the mice and perfuse the vasculature with a fluorescent dye (e.g., fluorescein-isothiocyanate dextran).

-

Enucleate the eyes and prepare choroidal flat mounts.

-

Visualize the CNV lesions using fluorescence microscopy and quantify the area of neovascularization using image analysis software.

-

Compare the CNV area in the treated group to the vehicle-treated control group to determine the percentage of inhibition.

Conclusion

TG 100801 hydrochloride is a promising, topically administered prodrug for the treatment of ocular neovascular diseases. Its mechanism of action is centered on the multi-targeted inhibition of key tyrosine kinases by its active metabolite, TG 100572. By potently inhibiting VEGFR, PDGFR, and Src kinase families, TG 100572 effectively suppresses the signaling pathways that drive angiogenesis and vascular permeability. Preclinical studies have demonstrated significant efficacy in a relevant animal model of choroidal neovascularization with a favorable pharmacokinetic and safety profile. The data presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals working on novel therapies for ocular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

The Active Metabolite of TG100801: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TG100801, a prodrug developed for the topical treatment of neovascular eye diseases, and its active metabolite, TG100572. TG100801 is designed to deliver therapeutic concentrations of the multi-targeted kinase inhibitor TG100572 to the posterior segment of the eye, minimizing systemic exposure. This document details the conversion of TG100801 to TG100572, the mechanism of action of TG100572, its inhibitory activity against key kinases, and its effects on cellular processes and in vivo models of ocular disease. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: TG100801 and its Active Metabolite

TG100801 is a novel prodrug designed for topical administration to treat ocular diseases characterized by choroidal neovascularization (CNV) and retinal edema, such as age-related macular degeneration (AMD).[1][2] The therapeutic efficacy of TG100801 is dependent on its conversion to its active metabolite, TG100572 .[3][4] This conversion is a critical step in the drug's mechanism of action, allowing for the targeted delivery of a potent kinase inhibitor to the back of the eye.

The Prodrug Approach

The development of TG100801 as a prodrug of TG100572 was a strategic approach to enhance the ocular bioavailability of the active compound following topical administration.[1] Prodrugs are inactive compounds that are metabolized into their active forms within the body. In the case of TG100801, this bioconversion occurs locally in the eye, which helps to achieve high concentrations of TG100572 in the target tissues while minimizing systemic side effects.[3][5]

Conversion of TG100801 to TG100572

Following topical instillation, TG100801 is rapidly converted to its active form, TG100572, through de-esterification by ocular esterase enzymes.[3][4] This enzymatic cleavage is a key feature of the prodrug's design, ensuring that the active therapeutic agent is released at the site of action.

Mechanism of Action of TG100572

TG100572 is a potent, multi-targeted kinase inhibitor that exerts its therapeutic effects by simultaneously blocking the activity of several key kinases involved in angiogenesis, vascular permeability, and inflammation.[4][6] The primary targets of TG100572 are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[4][6]

Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of both physiological and pathological angiogenesis. By binding to its receptors (VEGFRs) on the surface of endothelial cells, VEGF triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels. In diseases like wet AMD, overexpression of VEGF leads to abnormal and leaky blood vessel growth in the choroid. TG100572 effectively inhibits VEGFR signaling, thereby suppressing neovascularization and reducing vascular leakage.[1]

Inhibition of PDGFR Signaling

Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) play a crucial role in the recruitment and stabilization of pericytes, which are essential for the maturation and integrity of blood vessels. Dysregulation of PDGFR signaling can contribute to the pathological angiogenesis seen in ocular diseases. By inhibiting PDGFR, TG100572 can disrupt the formation and stabilization of abnormal blood vessels.

Inhibition of Src Family Kinases

Src is a non-receptor tyrosine kinase that acts as a downstream signaling molecule for various growth factor receptors, including VEGFRs. It is involved in regulating endothelial cell survival, migration, and vascular permeability. Inhibition of Src by TG100572 provides an additional mechanism to block the pro-angiogenic and pro-permeability signals initiated by VEGF and other growth factors.[7]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of TG100572 and the in vivo efficacy of TG100801.

Table 1: In Vitro Kinase Inhibitory Activity of TG100572

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2[1] |

| VEGFR2 | 7[1] |

| PDGFRβ | 13[1] |

| Src | 1[1] |

| Fgr | 5[1] |

| Fyn | 0.5[1] |

| Hck | 6[1] |

| Lck | 0.1[1] |

| Lyn | 0.4[1] |

| Yes | 0.2[1] |

| FGFR1 | 2[1] |

| FGFR2 | 16[1] |

| IC50 values represent the concentration of TG100572 required to inhibit 50% of the kinase activity in vitro. |

Table 2: In Vitro Cellular Activity of TG100572

| Cell Type | Assay | Endpoint | Result |

| Human Retinal Microvascular Endothelial Cells (hRMVEC) | Proliferation | IC50 | 610 ± 72 nM[1] |

Table 3: In Vivo Efficacy of Topical TG100801

| Animal Model | Treatment | Endpoint | Result |

| Mouse Laser-Induced CNV | 1% TG100801 (twice daily for 14 days) | Reduction in CNV Area | 58% reduction vs. vehicle (P=0.036)[5] |

| Mouse Laser-Induced CNV | 5 mg/ml TG100801 (three times daily for 14 days) | Reduction in CNV Area | 40% reduction vs. control (p<0.05)[6] |

| Rat Retinal Vein Occlusion | 1% TG100801 | Reduction in Retinal Thickness | 21% reduction vs. vehicle (P=0.013)[5] |

Table 4: Ocular Tissue Distribution of TG100801 and TG100572 in Rabbits (2 hours post-dose of 0.6% TG100801)

| Ocular Tissue | TG100801 (ng/g) | TG100572 (ng/g) |

| Conjunctiva | 14,000 | 29,000 |

| Cornea | 1,400 | 3,100 |

| Sclera | 130 | 390 |

| Choroid | 20 | 120 |

| Retina | 10 | 40 |

| Vitreous Humor | <2 | 5 |

| Data derived from mass spectroscopy analysis of tissue homogenates.[5] |

Experimental Protocols

Quantification of TG100801 and TG100572 by LC/MS/MS

A liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay is used to quantify the concentrations of TG100801 and its active metabolite, TG100572, in ocular tissues and plasma.[3]

-

Sample Preparation:

-

LC/MS/MS Analysis:

-

Chromatographic separation is performed on a reverse-phase HPLC column.

-

Mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Concentrations are determined by comparing the peak areas of the analytes to a standard curve and normalized to tissue weight.[3]

-

Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)

This model is used to evaluate the efficacy of TG100801 in inhibiting angiogenesis in vivo.[5][6]

-

Induction of CNV:

-

Mice (e.g., C57BL/6) are anesthetized.

-

Laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing the growth of new blood vessels from the choroid.[6]

-

-

Treatment:

-

Evaluation of CNV:

Visualizations

Signaling Pathways

Caption: TG100572 inhibits VEGFR, PDGFR, and Src signaling pathways.

Experimental Workflow

Caption: Experimental workflow from prodrug administration to therapeutic effect.

Conclusion

TG100801 is a promising topical prodrug that effectively delivers its active metabolite, TG100572, to the posterior segment of the eye. TG100572 is a potent multi-targeted kinase inhibitor that simultaneously blocks the VEGFR, PDGFR, and Src signaling pathways, which are critical drivers of neovascularization, vascular leakage, and inflammation in ocular diseases. The preclinical data demonstrate that topical administration of TG100801 can achieve therapeutic concentrations of TG100572 in the target tissues, leading to significant inhibition of choroidal neovascularization and retinal edema in relevant animal models, with minimal systemic exposure. This targeted approach holds significant potential for a non-invasive treatment for patients with neovascular eye diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Retinal vascular permeability suppression by topical application of a novel VEGFR2/Src kinase inhibitor in mice and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Promoting vascular stability through Src inhibition and Tie2 activation: A model-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

TG 100572: A Comprehensive Kinase Inhibition Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 is a potent, multi-targeted kinase inhibitor demonstrating significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases. Its ability to modulate critical signaling pathways involved in angiogenesis and cell proliferation has positioned it as a compound of interest in ophthalmology and oncology research. This technical guide provides a detailed overview of the kinase inhibition profile of TG 100572, methodologies for its evaluation, and a visual representation of its mechanism of action. All quantitative data is presented in a clear, tabular format for ease of comparison, accompanied by detailed experimental protocols and diagrams illustrating key signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, with IC50 values indicating potent, low nanomolar to sub-nanomolar inhibition of several key targets. The data underscores the compound's dual-targeting nature, affecting both receptor tyrosine kinases and non-receptor Src family kinases.

| Kinase Target | IC50 (nM) | Kinase Family |

| VEGFR1 | 2 | Receptor Tyrosine Kinase |

| VEGFR2 | 7 | Receptor Tyrosine Kinase |

| FGFR1 | 2 | Receptor Tyrosine Kinase |

| FGFR2 | 16 | Receptor Tyrosine Kinase |

| PDGFRβ | 13 | Receptor Tyrosine Kinase |

| Fgr | 5 | Src Family Kinase |

| Fyn | 0.5 | Src Family Kinase |

| Hck | 6 | Src Family Kinase |

| Lck | 0.1 | Src Family Kinase |

| Lyn | 0.4 | Src Family Kinase |

| Src | 1 | Src Family Kinase |

| Yes | 0.2 | Src Family Kinase |

Table 1: IC50 values of TG 100572 against a panel of receptor tyrosine kinases and Src family kinases. Data compiled from multiple sources.[1][2][3]

Mechanism of Action and Signaling Pathways

TG 100572 exerts its biological effects by inhibiting the phosphorylation of key signaling molecules downstream of vascular endothelial growth factor (VEGF) and other growth factors. By targeting VEGFR2 and Src family kinases, TG 100572 can effectively block pathways crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.[4] The inhibition of these kinases leads to the suppression of downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately resulting in the induction of apoptosis in proliferating endothelial cells.[1][2][4]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like TG 100572 is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. While the exact protocol used for generating the data in Table 1 is not publicly detailed, a representative protocol based on common methodologies for receptor tyrosine and Src family kinase assays is provided below. Luminescence-based ADP detection assays are a common, non-radioactive method for this purpose.

Principle

The kinase reaction involves the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in lower ADP production. The ADP is then converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.

Materials and Reagents

-

Purified recombinant kinase (e.g., VEGFR2, Src)

-

Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

-

Adenosine Triphosphate (ATP)

-

TG 100572

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of TG 100572 in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

Add 2.5 µL of the diluted TG 100572 or DMSO (vehicle control) to the appropriate wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase-specific substrate.

-

Add 5 µL of the master mix to each well.

-

Prepare a solution of the purified kinase in kinase assay buffer.

-

-

Initiate Kinase Reaction: Add 2.5 µL of the kinase solution to each well to start the reaction. For "no enzyme" control wells, add 2.5 µL of kinase assay buffer without the enzyme.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis

-

Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.

-

Percentage Inhibition Calculation: Calculate the percentage of kinase inhibition for each concentration of TG 100572 using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the TG 100572 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

TG 100572 is a potent dual inhibitor of receptor tyrosine kinases and Src family kinases. Its low nanomolar to sub-nanomolar IC50 values against key targets involved in angiogenesis and cell proliferation highlight its therapeutic potential. The methodologies outlined in this guide provide a framework for the in vitro characterization of TG 100572 and similar kinase inhibitors, enabling researchers to further investigate its mechanism of action and potential clinical applications.

References

TG100801: A Technical Guide to a Potent Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100801 is a topically administered prodrug of TG100572, a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases (SFKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). Developed initially by TargeGen, Inc., TG100801 was primarily investigated for the treatment of age-related macular degeneration (AMD) and other ocular diseases characterized by neovascularization and vascular permeability. This technical guide provides an in-depth overview of TG100801, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. In the context of ophthalmology, SFKs, in conjunction with receptor tyrosine kinases like VEGFR and PDGFR, are key mediators of angiogenesis and vascular leakage, pathological hallmarks of wet AMD.

TG100801 was designed as a topical ophthalmic solution that, upon administration, is rapidly converted by ocular esterases into its active metabolite, TG100572.[1][2] This targeted delivery approach aimed to achieve therapeutic concentrations in the posterior segment of the eye while minimizing systemic exposure and associated side effects.[3]

Mechanism of Action

TG100572 exerts its pharmacological effects by competitively inhibiting the ATP-binding site of multiple kinases. Its potent inhibition of both SFKs and key receptor tyrosine kinases involved in angiogenesis provides a multi-pronged approach to treating neovascular ocular diseases.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is critically dependent on the activation of Src.[4][5] Src activation leads to the phosphorylation of downstream signaling molecules, culminating in increased vascular permeability and endothelial cell proliferation and migration, key events in angiogenesis.[3][6][7] By inhibiting both VEGFR2 and Src, TG100572 effectively blocks these pathological processes.

Below is a diagram illustrating the signaling pathway and the points of inhibition by TG100572.

Caption: VEGF-Src signaling pathway and inhibition by TG100572.

Quantitative Data

The active metabolite of TG100801, TG100572, demonstrates potent inhibitory activity against a range of kinases, particularly the Src family and key receptor tyrosine kinases implicated in angiogenesis.

Table 1: In Vitro Kinase Inhibition Profile of TG100572

| Kinase Target | IC50 (nM) |

| Src Family Kinases | |

| Src | 1 |

| Yes | 0.2 |

| Fyn | 0.5 |

| Lyn | 0.4 |

| Lck | 0.1 |

| Hck | 6 |

| Fgr | 5 |

| Receptor Tyrosine Kinases | |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| PDGFRβ | 13 |

| FGFR1 | 2 |

| FGFR2 | 16 |

Data compiled from multiple sources.[2][8][9]

Table 2: Cellular Activity of TG100572

| Assay | Cell Type | IC50 (nM) |

| Cell Proliferation | Human Retinal Microvascular Endothelial Cells (hRMVEC) | 610 ± 72 |

Data from Doukas J, et al. J Cell Physiol. 2008.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TG100801 and TG100572.

In Vitro Kinase Inhibition Assay

The inhibitory activity of TG100572 against various kinases is typically determined using a radiometric or fluorescence-based assay.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Recombinant human kinases are diluted in kinase buffer.

-

A specific peptide substrate for each kinase is prepared.

-

[γ-³²P]ATP is used for radiometric assays, while modified ATP analogs are used for fluorescence-based assays.

-

Serial dilutions of TG100572 are prepared in DMSO and then diluted in kinase buffer.

-

-

Kinase Reaction:

-

The kinase, substrate, and TG100572 are pre-incubated in a 96-well plate.

-

The reaction is initiated by the addition of the ATP solution.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

The phosphorylated substrate is captured on a filter membrane (for radiometric assays) or detected using a specific antibody or fluorescent probe.

-

-

Data Analysis:

-

The amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

Cell Proliferation Assay

The effect of TG100572 on the proliferation of endothelial cells is assessed using a colorimetric or fluorescence-based assay.[8]

Protocol:

-

Cell Culture:

-

Human Retinal Microvascular Endothelial Cells (hRMVEC) are seeded in 96-well plates and allowed to adhere overnight.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of TG100572 or vehicle control (DMSO).

-

Cells are typically incubated for 48-72 hours.

-

-

Viability Assessment:

-

A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to each well.

-

After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control.

-

IC50 values are determined from the dose-response curve.

-

In Vivo Model of Choroidal Neovascularization (CNV)

The efficacy of topically administered TG100801 in a preclinical model of wet AMD is evaluated using the laser-induced CNV model in mice.[10][11]

Caption: Workflow for the laser-induced choroidal neovascularization model.

Protocol:

-

CNV Induction:

-

C57BL/6 mice are anesthetized, and their pupils are dilated.

-

A laser is used to rupture Bruch's membrane at several locations in the posterior pole of the eye, inducing a wound-healing response that leads to CNV.

-

-

Drug Administration:

-

Mice are treated topically with TG100801 eye drops (e.g., 5 mg/mL) or vehicle control, typically three times a day for 14 days.[11]

-

-

CNV Quantification:

-

At the end of the treatment period, mice are euthanized, and their eyes are enucleated.

-

The choroid is dissected and flat-mounted.

-

The neovasculature is stained with a fluorescently labeled lectin (e.g., isolectin B4).

-

The area of CNV at each laser spot is imaged by fluorescence microscopy and quantified using image analysis software.

-

Clinical Development and Discontinuation

TG100801 underwent early-stage clinical development for the treatment of AMD. A Phase 1 clinical trial (NCT00414999) in healthy volunteers demonstrated that topical administration of TG100801 was well-tolerated with no significant ocular or systemic adverse events.[12] A subsequent Phase 2a study (NCT00509548) was initiated to evaluate its efficacy in patients with CNV due to AMD.

The development of TG100801 was ultimately discontinued following the acquisition of TargeGen by Sanofi-aventis in 2010.[4][5][7] The primary interest of Sanofi-aventis in the acquisition was another of TargeGen's assets, TG101348 (now known as fedratinib), a potent and selective JAK2 inhibitor for the treatment of myeloproliferative neoplasms.[13]

Conclusion

TG100801, through its active metabolite TG100572, represents a potent, multi-targeted kinase inhibitor with a strong rationale for the treatment of neovascular ocular diseases like wet AMD. Its ability to inhibit both Src family kinases and key angiogenic receptor tyrosine kinases provided a comprehensive approach to targeting the underlying pathology. While its clinical development was halted due to a corporate acquisition, the preclinical and early clinical data for TG100801 remain a valuable case study for the development of topically administered kinase inhibitors for ophthalmic indications. The detailed methodologies provided in this guide serve as a resource for researchers in the field of kinase inhibitor drug discovery and ophthalmic drug development.

References

- 1. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targegen — CTI Life Sciences [ctisciences.com]

- 3. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sanofi-aventis to acquire TargeGen [manufacturingchemist.com]

- 5. Sanofi-Aventis acquires TargeGen | Bus Ex [mail.bus-ex.com]

- 6. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]

- 7. Sanofi-aventis to Acquire TargeGen, Inc. [prnewswire.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Sanofi JAKs it up with $560M Buyout of Kinase Co. TargeGen + | Bioworld | BioWorld [bioworld.com]

A Technical Guide to the Prodrug Conversion and Activity of TG100801

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prodrug TG100801 and its conversion to the active multi-targeted kinase inhibitor, TG100572. This document details the mechanism of action, experimental protocols, and key data associated with these compounds, with a focus on their application in ophthalmology.

Introduction

TG100801 is a topically administered prodrug designed to treat ocular diseases such as age-related macular degeneration (AMD) by delivering the active compound TG100572 to the back of the eye.[1][2] TG100572 is a potent inhibitor of several tyrosine kinases implicated in angiogenesis and vascular permeability, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Src family kinases.[3][4][5] The prodrug approach allows for effective delivery to the target tissues while minimizing systemic exposure and potential side effects.[6][7]

Prodrug Conversion Mechanism

TG100801 is an ester derivative of TG100572, a modification that renders it inactive as a kinase inhibitor.[1] Upon topical administration to the eye, TG100801 is rapidly converted to the active TG100572 through hydrolysis by esterase enzymes abundant in ocular tissues.[4][8] This enzymatic cleavage unmasks the active phenolic moiety of TG100572, enabling it to bind to the active sites of its target kinases.[1]

References

- 1. Correlation of In Vivo and In Vitro Methods in Measuring Choroidal Vascularization Volumes Using a Subretinal Injection Induced Choroidal Neovascularization Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of optical In-Vivo imaging of retinal and choroidal neovascularisation and cell migration in the mouse fundus - MedCrave online [medcraveonline.com]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

Abstract

This technical guide provides an in-depth overview of the early preclinical and clinical research on TG100801, a novel topical prodrug developed for the treatment of age-related macular degeneration (AMD). TG100801 is the ethyl ester prodrug of TG100572, a potent multi-kinase inhibitor. This document details the mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows. The information is intended for researchers, scientists, and drug development professionals in the field of ophthalmology and kinase inhibitor therapeutics.

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The neovascular or "wet" form of AMD is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of blood vessels from the choroid into the sub-retinal space. This leads to vascular leakage, edema, and subsequent damage to photoreceptors. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF). While anti-VEGF therapies have revolutionized the treatment of wet AMD, they require frequent intravitreal injections, posing a significant treatment burden.

TG100801 was developed as a topical eye drop formulation to offer a non-invasive treatment alternative. As a prodrug, TG100801 is designed to penetrate the ocular tissues and is then converted by ocular esterases into its active metabolite, TG100572. TG100572 is a multi-targeted kinase inhibitor designed to simultaneously suppress angiogenesis, vascular leakage, and inflammation associated with AMD.[1]

Mechanism of Action

TG100801 itself is an inactive prodrug. Following topical administration, it penetrates the eye and is hydrolyzed by ocular esterases to form TG100572.[2][3] TG100572 is a potent inhibitor of a specific set of kinases that are crucial in the pathology of neovascular AMD.[4] The primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, blocks the downstream signaling cascade initiated by VEGF, thereby inhibiting endothelial cell proliferation, migration, and vascular permeability.[2][5]

-

Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a significant role in mediating VEGF-induced vascular permeability.[2][4] By inhibiting Src, TG100572 can reduce vascular leakage.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in the recruitment and stabilization of pericytes around newly formed blood vessels. Inhibition of PDGFR can lead to the regression of neovascularization.[2]

By targeting these multiple kinases, TG100572 aims to provide a broader therapeutic effect compared to agents that solely target the VEGF pathway.

Figure 1: Conversion of TG100801 to TG100572 and its targets.

Quantitative Data

In Vitro Kinase Inhibition

The primary active metabolite of TG100801, TG100572, was profiled for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Family | Kinase | IC50 (nM)[6] |

| Receptor Tyrosine Kinases | VEGFR1 | 2 |

| VEGFR2 | 7 | |

| FGFR1 | 2 | |

| FGFR2 | 16 | |

| PDGFRβ | 13 | |

| Src Family Kinases | Fgr | 5 |

| Fyn | 0.5 | |

| Hck | 6 | |

| Lck | 0.1 | |

| Lyn | 0.4 | |

| Src | 1 | |

| Yes | 0.2 |

Preclinical Efficacy

Preclinical studies in animal models of AMD demonstrated the potential of topically administered TG100801.

| Animal Model | Treatment | Outcome | Reference |

| Laser-induced CNV in mice | TG100801 (5 mg/ml), 3 times a day for 14 days | 40% reduction in CNV area compared to control. | [2] |

| VEGF-induced retinal vascular leakage in mice | Topical TG100801 (10 mcl at 10 mg/ml) | 73% and 98% reduction in retinal vascular leakage in two separate experiments. | [2] |

| Rat model of retinal vein occlusion | Topical TG100801 (0.3%, 0.6%, or 1% solution), 5 applications over 3 days | Significant reduction in fluorescein leakage and retinal thickening as measured by OCT. | [6] |

Preclinical Pharmacokinetics

| Species | Administration | Key Findings | Reference |

| Mice, Rabbits, Dogs, Mini-pigs | Topical eye drops | TG100801 is converted to TG100572 by ocular esterases. Both compounds achieve concentrations exceeding those needed for kinase inhibition in posterior eye tissues. Elimination half-life of over 7 hours. Minimal systemic exposure, with plasma levels below the limit of quantitation (1-3 ng/mL).[2][3] | [3] |

Early Clinical Trial Data

A Phase 1 clinical trial was conducted to evaluate the safety and tolerability of TG100801 in healthy volunteers.

| Study Phase | Population | Dosing | Key Findings | Reference |

| Phase 1 | 42 healthy volunteers | 0.6% or 1.1% TG100801, twice daily for 14 days. | Well tolerated at both doses. Mild, transient ocular irritation was reported in 50% of subjects. No evidence of toxicity. Plasma levels of TG100801 and TG100572 were below detectable limits.[4][7] | [4][7] |

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is a standard method to mimic the neovascularization process in wet AMD.

-

Animal Model: Adult mice (e.g., C57BL/6J).

-

Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

-

Pupil Dilation: Topical application of a mydriatic agent (e.g., 1% tropicamide).

-

Laser Photocoagulation: A diode laser is used to create four laser spots around the optic nerve in each eye, rupturing Bruch's membrane.

-

Treatment: Topical administration of TG100801 or vehicle to the cornea at specified concentrations and frequencies (e.g., 5 mg/ml, three times daily).[2]

-

Evaluation: After a set period (e.g., 14 days), animals are euthanized. Eyes are enucleated, and choroidal flat mounts are prepared. The CNV area is quantified using fluorescent microscopy after staining with an endothelial cell marker (e.g., isolectin B4).

Figure 2: Workflow for the laser-induced CNV model.

Rat Model of Retinal Vein Occlusion

This model is used to assess the effect of a compound on retinal edema and vascular leakage.

-

Animal Model: Adult rats (e.g., Long-Evans).

-

Anesthesia: As per standard laboratory procedures.

-

Thrombosis Induction: A laser is used to induce thrombosis in a major retinal vein.

-

Treatment: Topical application of TG100801 or vehicle at various concentrations (e.g., 0.3%, 0.6%, 1%). Dosing is performed before and after laser induction and on subsequent days.[6]

-

Evaluation of Vascular Leakage: Intraperitoneal injection of sodium fluorescein. The amount of fluorescein leakage into the retina is quantified.

-

Evaluation of Retinal Edema: Retinal thickness is measured using Optical Coherence Tomography (OCT).

Ocular Pharmacokinetics Studies

These studies determine the distribution and concentration of the drug and its active metabolite in the eye.

-

Animal Models: Mice, rabbits, dogs, and/or mini-pigs.[3]

-

Administration: A single topical dose of TG100801 is administered.

-

Sample Collection: At various time points post-administration, animals are euthanized, and ocular tissues (e.g., cornea, aqueous humor, lens, vitreous humor, retina, choroid, sclera) and plasma are collected.

-

Analysis: The concentrations of TG100801 and TG100572 in the tissue and plasma samples are quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS).

-

Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Figure 3: General workflow for ocular pharmacokinetics studies.

Conclusion

The early research on TG100801 demonstrated its potential as a topical treatment for neovascular AMD. The prodrug design allows for effective delivery of the active multi-kinase inhibitor, TG100572, to the posterior segment of the eye with minimal systemic exposure. Preclinical studies showed significant efficacy in reducing choroidal neovascularization and retinal edema. The Phase 1 clinical trial indicated that the eye drop formulation is well-tolerated in humans. While TG100801 development was eventually discontinued, the foundational research provided valuable insights into the potential of topical multi-kinase inhibitors for the treatment of retinal vascular diseases.[8]

References

- 1. TG100801 - Wet AMD Topical | amdbook.org [amdbook.org]

- 2. | BioWorld [bioworld.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. TG-100801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. UPFRONT: Targeting Tyrosine Kinases in Retinal Disease | Retinal Physician [retinalphysician.com]

Investigational Studies of TG100801 in Ophthalmology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100801 is a topically administered investigational drug that was developed for the treatment of neovascular age-related macular degeneration (nAMD) and other ocular diseases characterized by angiogenesis and vascular leakage. As a prodrug, TG100801 is converted to its active metabolite, TG100572, a potent multi-targeted tyrosine kinase inhibitor. This technical guide provides a comprehensive overview of the investigational studies of TG100801 in ophthalmology, summarizing its mechanism of action, preclinical efficacy, and clinical trial design. The document includes detailed experimental protocols from key preclinical studies and visual representations of the targeted signaling pathways. While preclinical data demonstrated promise, the detailed quantitative results from the Phase II clinical trial in patients with AMD are not publicly available, limiting a complete assessment of its clinical potential.

Introduction

Choroidal neovascularization (CNV) is a hallmark of nAMD and a leading cause of severe vision loss in the elderly. The pathogenesis of CNV is complex, involving multiple signaling pathways that promote the growth of abnormal blood vessels from the choroid into the retina. Key mediators of this process include vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). Additionally, non-receptor tyrosine kinases, such as Src, play a crucial role in mediating vascular permeability.

TG100801 was developed as a topical eye drop formulation to deliver the active compound TG100572 to the posterior segment of the eye, thereby inhibiting multiple kinases involved in angiogenesis and vascular leakage. This approach offered the potential for a non-invasive treatment for nAMD, reducing the treatment burden associated with intravitreal injections.

Mechanism of Action

TG100801 is a prodrug that is readily converted to its active form, TG100572, by esterases in the eye. TG100572 is a small molecule inhibitor of multiple tyrosine kinases, including VEGF receptors (VEGFR), PDGF receptors (PDGFR), and Src family kinases.[1][2] By targeting these kinases, TG100572 can simultaneously suppress angiogenesis, vascular leakage, and inflammation.

Kinase Inhibition Profile

The inhibitory activity of TG100572 against a panel of relevant kinases has been characterized, demonstrating potent inhibition of key drivers of ocular neovascularization.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 7 |

| PDGFRβ | 13 |

| Src | 1 |

| Fgr | 5 |

| Fyn | 0.5 |

| Hck | 6 |

| Lck | 0.1 |

| Lyn | 0.4 |

| Yes | 0.2 |

| FGFR1 | 2 |

| FGFR2 | 16 |

| Data sourced from MedChemExpress product information.[1][3] |

Signaling Pathways

The inhibition of VEGFR, PDGFR, and Src by TG100572 disrupts critical signaling cascades involved in the pathology of nAMD.

Caption: Inhibition of VEGFR, PDGFR, and Src signaling by TG100572.

Preclinical Investigational Studies

The efficacy of topically administered TG100801 was evaluated in established animal models of choroidal neovascularization and retinal edema.

Murine Model of Laser-Induced Choroidal Neovascularization

Experimental Protocol:

-

Animal Model: C57BL/6 mice.[4]

-

Induction of CNV: Laser photocoagulation was used to rupture Bruch's membrane, inducing the formation of CNV lesions.[4]

-

Treatment: Mice received twice-daily topical administration of a vehicle control or TG100801 formulated in an aqueous-based solution containing hydroxypropyl methyl cellulose, tyloxapol, dextrose, benzalkonium chloride, and ethylenediaminetetraacetic acid.[4]

-

Efficacy Assessment: After 14 days of treatment, the area of CNV was quantified using fluorescein angiography and computerized image analysis of choroidal flat mounts.[4]

Results:

| Treatment Group | Mean CNV Area Reduction (%) vs. Vehicle |

| 0.6% TG100801 | Not specified, but suggested reduced CNV |

| 1% TG100801 | Not specified, but suggested reduced CNV |

| While a 40% reduction was mentioned in one source, the primary publication did not specify the exact percentage reduction for each dose group but indicated a reduction in CNV.[4] |

Rat Model of Retinal Vein Occlusion

Experimental Protocol:

-

Animal Model: Long Evans rats.[4]

-

Induction of Retinal Edema: Retinal vein occlusion was induced by intravenous injection of a photosensitive dye (Rose Bengal) followed by laser application to a retinal vein.[4]

-

Treatment: Animals were dosed topically with TG100801 (0.3%, 0.6%, or 1% solutions) or vehicle. A total of five topical applications were administered over a three-day period.[4]

-

Efficacy Assessment: Retinal edema was quantified by measuring retinal thickness using optical coherence tomography (OCT) and by ocular fluorophotometry to assess fluorescein leakage.[4]

Results:

| Treatment Group | Mean Retinal Area (μm²) ± SEM | Percent Reduction vs. Vehicle | p-value |

| Naive | 203 ± 2 | - | - |

| Thrombosed, Vehicle-Treated | 327 ± 23 | - | - |

| Thrombosed, 1% TG100801-Treated | 257 ± 13 | 21% | 0.013 |

| Data from a study by Doukas et al., 2008.[4] |

Pharmacokinetic Studies

Pharmacokinetic studies in multiple preclinical species demonstrated that topical administration of TG100801 resulted in therapeutic concentrations of the active metabolite, TG100572, in the posterior ocular tissues, including the choroid and retina, with plasma levels below the limit of detection.[1][4] This confirmed the successful delivery of the drug to the target site while minimizing systemic exposure. The prodrug TG100801 achieved approximately 1.7-fold higher exposure of TG100572 in the posterior eyecup compared to topical administration of TG100572 itself.[4]

Clinical Investigational Studies

TG100801 advanced into clinical trials to evaluate its safety and efficacy in humans.

Phase I Clinical Trial

A Phase I clinical trial (NCT00509548) was conducted to assess the safety and tolerability of TG100801 in healthy volunteers.[5][6]

Study Design:

-

Population: 42 healthy volunteers.[5]

-

Design: Single-center, randomized, double-masked, parallel-group, dose-escalation study.[1]

-

Treatment: Topical administration of TG100801 (0.6% and 1.1% concentrations) or vehicle, administered twice daily for up to 14 days.[1]

-

Primary Outcome: Safety and tolerability, assessed through ophthalmic examinations (slit lamp, tonometry, visual acuity) and a symptom-directed questionnaire.[1]

Results:

-

TG100801 was well-tolerated at both low and high doses.[5]

-

No evidence of toxicity was observed through slit lamp, tonometry, or visual acuity measurements.[1]

-

Mild, transient ocular irritation (lasting generally ≤ 20 minutes) was reported by 50% of subjects treated with TG100801 for 14 days.[1]

-

Plasma levels of both TG100801 and TG100572 were below the limits of detection.[1]

Caption: Workflow of the Phase I clinical trial of TG100801.

Phase IIa Clinical Trial

Following the positive safety findings in the Phase I study, a Phase IIa clinical trial (NCT00509548) was initiated to evaluate the efficacy of TG100801 in patients with choroidal neovascularization due to AMD.[2][6]

Study Design:

-

Population: Patients with subfoveal CNV secondary to AMD.[6]

-

Design: Multicenter, open-label, randomized, pilot study.[6]

-

Treatment: Two different dose levels of TG100801 administered topically twice a day for 30 days.[2][6]

-

Primary Outcome: Change from baseline in central retinal/lesion thickness as measured by OCT at week 4.[6]

-

Secondary Outcomes: Mean/median change in visual acuity, proportion of subjects with a loss or gain of ≥15 ETDRS letters.[6]

Results:

The results of this Phase IIa clinical trial have not been made publicly available in peer-reviewed literature or clinical trial registries. Therefore, the efficacy and safety of TG100801 in patients with nAMD cannot be definitively assessed.

Conclusion

TG100801, a topical prodrug of the multi-targeted kinase inhibitor TG100572, demonstrated a strong scientific rationale for the treatment of nAMD. Its mechanism of action, targeting key pathways in angiogenesis and vascular permeability, was supported by potent in vitro kinase inhibition. Preclinical studies in relevant animal models showed that topical administration of TG100801 could effectively reduce choroidal neovascularization and retinal edema, and successfully deliver therapeutic concentrations of the active drug to the posterior segment of the eye with minimal systemic exposure.

The Phase I clinical trial in healthy volunteers established a favorable safety and tolerability profile for the topical formulation. However, the lack of publicly available data from the subsequent Phase IIa trial in patients with nAMD represents a critical gap in the clinical development program of TG100801. Without these results, the clinical utility of this investigational drug in its intended patient population remains unknown. Further dissemination of the Phase IIa findings would be necessary to fully understand the potential of TG100801 as a non-invasive treatment for nAMD.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. TG100801 - Wet AMD Topical | amdbook.org [amdbook.org]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Navigating the Stability Landscape of TG100801 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100801 Hydrochloride is a prodrug of TG100572, a potent multi-targeted kinase inhibitor investigated for the treatment of age-related macular degeneration (AMD).[1][2][3] As a topical ophthalmic solution, the physical and chemical stability of the TG100801 Hydrochloride active pharmaceutical ingredient (API) and its formulated product are critical quality attributes that directly impact its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the known stability characteristics of TG100801 Hydrochloride, drawing from available data to inform researchers and drug development professionals.

TG100801 was specifically designed as a prodrug to achieve a delicate equilibrium between chemical stability for storage and handling, and controlled hydrolysis to its active metabolite, TG100572, upon administration.[2][4] This conversion is facilitated by ocular esterase enzymes following topical delivery.[5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of TG100801 Hydrochloride is essential for formulation development and stability assessment. While comprehensive public data is limited, the following information has been compiled from various sources.

| Property | Data | Source |

| Molecular Formula | C₃₃H₃₀ClN₅O₃・HCl | Inferred from Hydrochloride salt |

| Molecular Weight | 616.54 g/mol | MedChemExpress |

| Solubility | 5 mg/mL in DMSO (with sonication) | MedChemExpress |

| Appearance | Solid powder | Selleck Chemicals |

| Storage (Solid) | 3 years at -20°C | [6] |

Note: The solubility in aqueous solutions, a critical parameter for an ophthalmic formulation, is not publicly available. It is also noted that the use of hygroscopic DMSO can significantly impact the solubility of the compound.

Chemical Stability and Degradation Pathways

The chemical stability of TG100801 Hydrochloride is a key factor in its design and therapeutic action. The primary intended degradation pathway is the enzymatic hydrolysis of the ester bond to release the active moiety, TG100572.

Hydrolytic Stability

The core of TG100801's design is its conversion to TG100572. This process, while essential for its pharmacological activity, also represents its main chemical instability. One source explicitly states that solutions of TG100801 are unstable and should be prepared fresh, highlighting its susceptibility to hydrolysis.[6]

The conversion of TG100801 to its active form, TG100572, is a critical step for its therapeutic effect. This process is depicted in the diagram below.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods. While specific forced degradation data for TG100801 Hydrochloride is not publicly available, a general workflow for such a study is outlined below. These studies would typically expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Physical Stability

Physical stability assessment ensures that the solid-state properties of the API are maintained during storage and handling. Key physical stability attributes include hygroscopicity, polymorphism, and solid-state morphology.

Currently, there is no publicly available data on the hygroscopicity or polymorphic forms of TG100801 Hydrochloride. Such studies are essential in early-phase drug development to mitigate risks of physical instability that could affect bioavailability and manufacturability.

Analytical Methodologies for Stability Assessment

The development and validation of stability-indicating analytical methods are paramount for accurately monitoring the purity and potency of TG100801 Hydrochloride over time.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for stability testing. A typical stability-indicating HPLC method would be developed to separate the parent compound from its primary metabolite (TG100572) and any potential degradation products.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry (wavelength to be determined based on UV spectra of TG100801 and its impurities) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been utilized to quantify TG100801 and its active metabolite, TG100572, in ocular tissues.[5] This technique is invaluable for the identification and structural elucidation of unknown degradation products that may be observed during forced degradation and formal stability studies.

The relationship between the stability testing workflow and the analytical methods employed is illustrated in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TG 100801 | C33H30ClN5O3 | CID 11973736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. TG 100801 | Src | VEGFR | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols: TG 100801 Hydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of TG 100801 Hydrochloride in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with protocols for solution preparation and relevant biological context.

Product Information

-

Product Name: TG 100801 Hydrochloride

-

Mechanism of Action: TG 100801 is a prodrug that is readily converted in vivo to its active form, TG 100572. TG 100572 is a potent multi-targeted tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Src family kinases, playing a critical role in angiogenesis and vascular permeability.[1][2]

Solubility Data

The solubility of TG 100801 Hydrochloride in commonly used laboratory solvents is summarized below. It is important to note that TG 100801 Hydrochloride is a lipophilic compound with poor aqueous solubility.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 3 - 5 mg/mL | 4.87 - 8.11 mM | Sonication is recommended to facilitate dissolution.[3][4] |

| PBS (pH 7.4) | < 0.1 mg/mL | - | Practically insoluble in aqueous buffers alone. |

Molecular Weight of TG 100801 Hydrochloride: 616.54 g/mol

Signaling Pathway

TG 100801's active metabolite, TG 100572, exerts its biological effects by inhibiting key signaling pathways involved in angiogenesis and vascular permeability. The diagram below illustrates the inhibition of the VEGFR and Src signaling pathways by TG 100572.

Caption: Inhibition of VEGFR and Src signaling by TG 100572.

Experimental Protocols

Due to the poor aqueous solubility of TG 100801 Hydrochloride, a specific procedure is required to prepare solutions in PBS for in vitro and in vivo studies. The following protocols outline the recommended steps.

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of TG 100801 Hydrochloride in DMSO.

Materials:

-

TG 100801 Hydrochloride (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing: Accurately weigh the desired amount of TG 100801 Hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.17 mg of the compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (Recommended): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

-

Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in PBS from DMSO Stock

This protocol details the stepwise dilution of the DMSO stock solution into PBS to prepare a final working solution with a low percentage of DMSO. This method is crucial to prevent precipitation of the compound.

Materials:

-

10 mM TG 100801 Hydrochloride in DMSO (from Protocol 4.1)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in PBS. For example, to prepare a 100 µM working solution:

-

Add 990 µL of PBS to a sterile microcentrifuge tube.

-

Add 10 µL of the 10 mM DMSO stock solution to the PBS.

-

Mix thoroughly by gentle pipetting or brief vortexing. This results in a 100 µM solution with 1% DMSO.

-

-

Final Dilution: Further dilute the intermediate solution to the desired final concentration in PBS. For instance, to prepare a 1 µM working solution:

-

Add 99 µL of PBS to a sterile microcentrifuge tube.

-

Add 1 µL of the 100 µM intermediate solution.

-

Mix gently. The final DMSO concentration will be 0.01%.

-

-

Important Considerations:

-

Always add the DMSO stock solution to the aqueous buffer, not the other way around.

-

Ensure the final concentration of DMSO in your experimental setup is consistent across all conditions, including vehicle controls, and is below a level that could cause cellular toxicity (typically <0.5% for most cell lines).

-

Prepare fresh working solutions daily and visually inspect for any signs of precipitation before use.

-

Experimental Workflow

The following diagram outlines the general workflow for preparing TG 100801 Hydrochloride solutions for experimental use.

Caption: Workflow for TG 100801 Hydrochloride solution preparation.

In Vitro Assay Considerations

The active metabolite of TG 100801, TG 100572, has been shown to inhibit human retinal microvascular endothelial cell (hRMVEC) proliferation with an IC50 of 610 ± 72 nM.[1] This information can serve as a starting point for determining the appropriate concentration range for your specific cell-based assays. It is recommended to perform a dose-response curve to determine the optimal working concentration for your experimental model.

References

Topical Administration of TG100801 in Mice: Application Notes and Protocols for Ocular Neovascularization Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the topical administration of TG100801, a prodrug of the multi-targeted kinase inhibitor TG100572, in a mouse model of ocular neovascularization. TG100572 effectively inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Src family kinases, key mediators of angiogenesis and vascular permeability.[1][2] These application notes detail the preparation of the TG100801 ophthalmic solution, the procedure for inducing choroidal neovascularization (CNV) in mice, the topical administration protocol, and methods for the quantification of therapeutic efficacy. The provided information is intended to facilitate the use of TG100801 as a non-invasive therapeutic agent in preclinical studies of ocular diseases characterized by neovascularization.

Data Presentation

Table 1: Efficacy of Topical TG100801 in a Mouse Model of Laser-Induced Choroidal Neovascularization

| Treatment Group | Concentration (%) | Dosing Frequency | Duration | CNV Area Reduction (%) vs. Vehicle | Statistical Significance |

| Vehicle | N/A | Twice Daily | 14 days | 0 | N/A |

| TG100801 | 0.6 | Twice Daily | 14 days | 43 | p = 0.057 |

| TG100801 | 1.0 | Twice Daily | 14 days | 58 | p = 0.036 |

| TG100801 | 0.5 (5 mg/ml) | Three Times a Day | 14 days | 40 | p < 0.05 |

Data compiled from studies on C57BL/6 mice with laser-induced choroidal neovascularization.[2]

Table 2: Ocular Pharmacokinetics of TG100572 in Mice Following a Single Topical Administration of 1% TG100801

| Ocular Tissue | Cmax (ng/g) | Tmax (hours) | AUC (0-24hr) (h·nM) |

| Retina | 49 ± 14 | 0.5 - 1 | Not explicitly stated for retina alone |

| Choroid/Sclera | 1230 ± 373 | 0.5 - 1 | Not explicitly stated for choroid/sclera alone |

| Posterior Eyecup (Retina/Choroid/Sclera) | Not explicitly stated | Not explicitly stated | 11,357 |

Following a single 10 µL drop of a 1% TG100801 formulation. Plasma concentrations of TG100572 and TG100801 were below the limit of quantitation (<1 ng/ml).

Experimental Protocols

Preparation of TG100801 Ophthalmic Solution

Materials:

-

TG100801 powder

-

Hydroxypropyl methyl cellulose (HPMC)

-

Tyloxapol

-

Dextrose

-

Benzalkonium chloride

-

Ethylenediaminetetraacetic acid (EDTA)

-

Sterile, deionized water

-

Sterile filter (0.22 µm)

-

pH meter

-

Sterile containers

Procedure:

-

Prepare the vehicle solution consisting of 1% hydroxypropyl methyl cellulose, 0.2% tyloxapol, 3.4% dextrose, 0.006% benzalkonium chloride, and 0.025% ethylenediaminetetraacetic acid in sterile, deionized water.[3]

-

Adjust the pH of the vehicle solution to 5.4.[3]

-

Dissolve the TG100801 powder in the vehicle to achieve the desired final concentration (e.g., 0.6% or 1%).

-

Sterile-filter the final solution using a 0.22 µm filter into a sterile container.

-

Store the solution under appropriate sterile conditions.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Topical mydriatic (e.g., 1% tropicamide)

-

Argon laser photocoagulator

-

Slit lamp or operating microscope with a coverslip for fundus visualization

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Dilate the pupils of the mouse with a topical mydriatic agent.

-

Position the mouse at the slit lamp or operating microscope.

-

Using a coverslip with a coupling gel on the cornea for visualization, deliver 4-6 laser spots (50 µm spot size, 0.1 sec duration, 120 mW power) around the optic nerve.[3]

-

Successful laser application is indicated by the formation of a small bubble at the site of the burn, which signifies the rupture of Bruch's membrane.[3]

-

Monitor the animal until it has fully recovered from anesthesia.

Topical Administration of TG100801

Materials:

-

Prepared TG100801 ophthalmic solution

-

Micropipette

Procedure:

-

Gently restrain the mouse.

-

Using a micropipette, apply a 10 µL drop of the TG100801 solution directly onto the cornea of the eye.[3]

-

Administer the eye drops according to the dosing schedule (e.g., twice or three times daily) for the specified duration of the study (e.g., 14 days).[2][3]

Quantification of Choroidal Neovascularization

Materials:

-

Fluorescein isothiocyanate-dextran (FITC-dextran)

-

Phosphate-buffered saline (PBS)

-

10% phosphate-buffered formalin

-

Dissecting microscope

-

Fluorescence microscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At the end of the treatment period (e.g., day 14), anesthetize the mice.

-

Perfuse the mice through the left ventricle with 1 mL of PBS containing 50 mg/mL of FITC-dextran.[3]

-

Euthanize the mice and enucleate the eyes.

-

Fix the eyes in 10% phosphate-buffered formalin for 1 hour.[3]

-

Under a dissecting microscope, carefully remove the cornea and lens.

-

Make four radial incisions in the eyecup and gently separate the retina from the choroid-sclera complex.

-